2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
Description
This compound is a fluorinated tetrahydroisoquinoline derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group at position 2 and a carboxylic acid moiety at position 1.
Properties
Molecular Formula |
C25H19F2NO4 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5,6-difluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C25H19F2NO4/c26-21-10-9-19-18(22(21)27)11-12-28(23(19)24(29)30)25(31)32-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-10,20,23H,11-13H2,(H,29,30) |
InChI Key |
APTSVPAVZIAZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C(=C(C=C2)F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Lithiation for Fluorine Substitution
Fmoc Protection of the Amine Group
Reaction with Fmoc-N-Hydroxysuccinimide Ester
The secondary amine of the tetrahydroisoquinoline is protected using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) . As described in the patent, this step involves:
- Base-mediated coupling : Sodium bicarbonate facilitates the reaction between the amine and Fmoc-OSu in a THF/water biphasic system.
- Solvent optimization : THF ensures solubility of both the amine and Fmoc-OSu, achieving yields >90%.
Carboxylation at Position 1
Carboxylation via Quaternary Ammonium Salt Intermediate
Inspired by the ACS Omega protocol, the carboxylic acid group is introduced through pH-controlled carboxylation :
- Formation of a quaternary ammonium salt : Reaction with CO₂ under basic conditions (pH 10–12) yields a stable intermediate.
- Acidification to free acid : Adjusting the pH to 4–5 with HCl(aq) liberates the carboxylic acid without requiring column chromatography.
Purification and Characterization
Recrystallization and Chromatography
Analytical Validation
- ¹H-NMR and IR spectroscopy : Confirm fluorine substitution, Fmoc protection, and carboxylic acid formation.
- HPLC : Monitors purity (>99%) and identifies impurities like de-fluorinated byproducts.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Challenges
Regioselectivity in Fluorination
The ortho-lithiation strategy ensures precise fluorine placement but requires stringent temperature control (−78°C) to avoid LiF elimination. Competing pathways, such as para-lithiation, are suppressed using bulky pivaloyl directing groups.
Stability of Fmoc Group
The Fmoc moiety remains intact under acidic cyclization conditions (HCl/THF) but may degrade during prolonged AlCl₃ exposure. THF’s inertness makes it ideal for Fmoc protection.
Chemical Reactions Analysis
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or platinum.
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding mechanisms.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The table below compares key structural and physicochemical properties of the target compound with its analogues:
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Carboxylic Acid Position | Fluorine Count | Key Features |
|---|---|---|---|---|---|---|---|
| 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Not Provided | C₂₅H₂₁F₂NO₄ | 437.44 | 5,6-diF | 1 | 2 | High electronegativity, Fmoc protection |
| 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 2580179-38-8 | C₂₅H₂₂FNO₄ | 419.45 | 6-F | 1 | 1 | Monofluoro substitution |
| 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | 2138226-21-6 | C₂₅H₂₁NO₄ | 399.45 | None (COOH at 6) | 6 | 0 | Carboxylic acid at position 6 |
| 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Not Provided | C₂₅H₂₂FNO₄ | 419.45 | 5-F | 3 | 1 | Carboxylic acid at position 3 |
| (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Not Provided | C₁₂H₁₅NO₄ | 237.25 | 6,7-diOMe | 1 | 0 | Methoxy substituents, chiral center |
Key Observations:
Fluorine Substitution: The 5,6-difluoro derivative exhibits enhanced electronegativity and lipophilicity compared to monofluoro or non-fluorinated analogues. This may improve membrane permeability and resistance to oxidative metabolism .
Methoxy vs. Fluoro Groups : Methoxy-substituted derivatives (e.g., 6,7-diOMe) prioritize steric bulk over electronic effects, which can impact solubility and synthetic accessibility .
Research Implications
- Drug Design : The 5,6-difluoro substitution offers a balance between metabolic stability and electronic effects, making it valuable for protease inhibitors or kinase-targeted therapies.
- Peptide Synthesis : The Fmoc group enables solid-phase peptide synthesis (SPPS), with fluorinated variants providing tailored steric and electronic environments .
Q & A
Q. What are the critical steps and purification methods in synthesizing this compound?
The synthesis typically involves multi-step protection/deprotection strategies. Key steps include:
- Fluorenylmethoxycarbonyl (Fmoc) group introduction to protect reactive amines during coupling reactions .
- Fluorination at the 5,6-positions of the tetrahydroisoquinoline core, requiring anhydrous conditions and fluorinating agents like Selectfluor® .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) is confirmed by reversed-phase HPLC .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Methodological characterization includes:
- Nuclear Magnetic Resonance (NMR) : H and F NMR verify fluorination and Fmoc group presence.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H] = 471.36) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound?
Based on GHS classifications:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies should:
- Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, pH 3–10). The Fmoc group is prone to cleavage in basic media (pH >9) .
- Identify decomposition products : For example, fluorenylmethanol and CO under alkaline hydrolysis .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding with enzymes (e.g., proteases) based on fluorine’s electronegativity enhancing hydrogen bonding .
- Comparative analysis : Compare with non-fluorinated analogs (e.g., 2-azabicyclo[2.2.2]octane derivatives) to assess bioactivity differences .
Q. How can researchers resolve contradictions in pharmacological data from different studies?
- Standardize assay conditions : Control variables like solvent (DMSO concentration <0.1%) and cell lines .
- Cross-validate with structural analogs : Use compounds like 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives to isolate fluorine’s role in activity .
Q. What are the challenges in analyzing the compound’s stereochemistry?
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak® IA) to resolve enantiomers, critical for studying chirality-dependent bioactivity .
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, though fluorination complicates crystal formation .
Q. How does the fluorinated isoindole structure influence bioactivity compared to non-fluorinated analogs?
- Enhanced binding affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- Metabolic stability : Fluorine reduces oxidative metabolism, as shown in comparative studies with 9-fluorenecarboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
